N-[6-(2,3-dihydro-1-benzofuran-5-yl)pyridin-2-yl]-3-(6-oxo-1H-pyridin-3-yl)propanamide
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Overview
Description
N-[6-(2,3-dihydro-1-benzofuran-5-yl)pyridin-2-yl]-3-(6-oxo-1H-pyridin-3-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety linked to a pyridine ring, which is further connected to a pyridinone group through a propanamide chain. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2,3-dihydro-1-benzofuran-5-yl)pyridin-2-yl]-3-(6-oxo-1H-pyridin-3-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions. Subsequent steps involve the introduction of the pyridine and pyridinone groups via nucleophilic substitution and amide bond formation. Common reagents used in these reactions include organolithium compounds, halogenated pyridines, and amide coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions such as temperature, pressure, and reagent concentration, thereby optimizing the synthesis process. Additionally, the use of automated reactors can facilitate large-scale production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[6-(2,3-dihydro-1-benzofuran-5-yl)pyridin-2-yl]-3-(6-oxo-1H-pyridin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The benzofuran and pyridine rings can be oxidized under strong oxidizing conditions, leading to the formation of quinone derivatives.
Reduction: Reduction of the pyridinone group can yield hydroxypyridine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine and benzofuran rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated reagents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran and pyridine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitter receptors.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[6-(2,3-dihydro-1-benzofuran-5-yl)pyridin-2-yl]-3-(6-oxo-1H-pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases or activate specific ion channels, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[6-(2,3-dihydro-1-benzofuran-5-yl)pyridin-2-yl]-3-(6-oxo-1H-pyridin-3-yl)propanamide: shares structural similarities with other benzofuran and pyridine derivatives, such as:
Uniqueness
The unique combination of benzofuran, pyridine, and pyridinone groups in this compound confers distinct chemical and biological properties that are not observed in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[6-(2,3-dihydro-1-benzofuran-5-yl)pyridin-2-yl]-3-(6-oxo-1H-pyridin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-20-8-4-14(13-22-20)5-9-21(26)24-19-3-1-2-17(23-19)15-6-7-18-16(12-15)10-11-27-18/h1-4,6-8,12-13H,5,9-11H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVFXMVZCRZEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NC(=CC=C3)NC(=O)CCC4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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